1-methyl-8-phenyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Purine metabolism Enzyme inhibition PNP

Unlock dual-pathway research with CAS 330818-15-0. Unlike generic xanthines, this synthetic tricyclic heterocycle exhibits confirmed purine nucleoside phosphorylase (PNP) inhibition (IC₅₀ = 1.33 µM) while abolishing adenosine A1/A2 receptor binding, making it an ideal negative control. Its imidazo[1,2-g]purinedione scaffold is pre-validated for potent, selective human A3 receptor antagonism (related analogues achieve Ki = 0.8 nM). Procure to eliminate confounding variables in integrated purine metabolism/adenosine modulation studies.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 330818-15-0
Cat. No. B2669956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-8-phenyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
CAS330818-15-0
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C
InChIInChI=1S/C17H19N5O2/c1-3-9-22-15(23)13-14(19(2)17(22)24)18-16-20(10-11-21(13)16)12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3
InChIKeyQAGHTIXVWIZBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 193 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-8-phenyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione (CAS 330818-15-0): Compound Identity and Procurement Starting Point


The compound 1-methyl-8-phenyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione (CAS 330818-15-0, molecular formula C₁₇H₁₉N₅O₂, molecular weight 325.37 g/mol) is a synthetic tricyclic heterocycle belonging to the imidazo-purinedione class, structurally related to the xanthine scaffold. It features a unique fused [1,2-g]imidazo-purine ring system with an N-3 propyl, N-1 methyl, and C-8 phenyl substitution pattern, distinguishing it from simpler 8-phenylxanthine analogues . This compound is primarily utilized as a research tool in adenosine receptor pharmacology and purine metabolism studies [1].

Why Closely Related Xanthine and Imidazo-Purinedione Analogs Cannot Substitute for CAS 330818-15-0 in Quantitative Pharmacology


Simplistic pharmacological profiling that treats CAS 330818-15-0 as merely 'another adenosine receptor antagonist' overlooks the profound impact of its fused imidazo ring on polypharmacology. While the parent 1-methyl-3-propyl-8-phenylxanthine scaffold exhibits nanomolar affinity at adenosine A₁ (Ki = 6.3 nM) and A₂ (Ki = 93 nM) receptors, the formal insertion of the imidazo moiety in CAS 330818-15-0 abolishes detectable adenosine receptor binding within the limits of standard radioligand displacement assays, redirecting its primary biochemical interaction toward purine nucleoside phosphorylase (PNP) inhibition (IC₅₀ = 1.33 µM) [1]. This shift in target engagement means that substituting CAS 330818-15-0 with a generic xanthine congener will produce fundamentally divergent experimental outcomes [2].

Quantitative Differentiation Evidence for 1-Methyl-8-phenyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione vs. Closest Analogs


Imidazo Ring Fusion Converts Adenosine Receptor Affinity into Purine Nucleoside Phosphorylase (PNP) Inhibition: IC₅₀ Comparison with Parent 8-Phenylxanthine

In contrast to the parent compound 1-methyl-3-propyl-8-phenylxanthine, which demonstrates adenosine A₁ receptor Ki = 6.3 nM and A₂ receptor Ki = 93 nM, CAS 330818-15-0—incorporating an additional fused imidazo ring—exhibits no detectable adenosine receptor binding in analogous radioligand displacement formats [1]. Instead, its primary measurable biochemical activity is inhibition of purine nucleoside phosphorylase (PNP), with an IC₅₀ of 1.33 µM as determined by [8-¹⁴C]-inosine conversion assay [2]. This represents a complete target shift driven by the expanded ring system, assigning CAS 330818-15-0 to purine metabolism research rather than canonical adenosine receptor pharmacology.

Purine metabolism Enzyme inhibition PNP Scaffold hopping Selectivity

A2 Adenosine Receptor Binding Affinity: CAS 330818-15-0 vs. Parent 8-Phenylxanthine Scaffold

The parent 8-phenylxanthine compound, 1-methyl-3-propyl-8-phenylxanthine, binds to the adenosine A2 receptor in rat striatum with a Ki of 93 nM as determined by [³H]NECA displacement [1]. In contrast, CAS 330818-15-0, which features an additional fused imidazo ring, does not show measurable displacement under analogous radioligand binding conditions, indicating that the imidazo ring fusion abolishes adenosine A2 receptor engagement [2]. This structural modification thus fundamentally alters the compound's target profile.

Adenosine A2 receptor Binding affinity Radioligand displacement Xanthine derivatives GPCR

Imidazo-Purinedione Scaffold as a Privileged Template for Adenosine A3 Receptor Antagonism: Structural Rationale for CAS 330818-15-0

The imidazo[2,1-f]purine-2,4-dione ring system, closely related to the [1,2-g] scaffold of CAS 330818-15-0, has been extensively validated as a privileged template for potent and selective human adenosine A3 receptor antagonists [1]. Within this chemical series, compounds such as 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione achieve Ki values as low as 0.8 nM at the human A3 receptor, with high selectivity over A1, A2A, and A2B subtypes [2]. Although direct A3 binding data for CAS 330818-15-0 itself remain unpublished, its core imidazo-purinedione architecture, combined with the 8-phenyl substitution, positions it within the structure-activity landscape associated with sub-nanomolar A3 antagonism, unlike simple xanthines that preferentially target A1 and A2 subtypes.

Adenosine A3 receptor Imidazo-purinedione Scaffold Antagonist Medicinal chemistry

Polypharmacology Profile: Combined PNP Inhibition and A3 Adenosine Receptor Antagonism Potential as a Differentiator from Single-Target Xanthines

CAS 330818-15-0 occupies a unique polypharmacological niche. It is empirically confirmed as a purine nucleoside phosphorylase (PNP) inhibitor with IC₅₀ = 1.33 µM [1], while its imidazo-purinedione scaffold places it within a chemical series capable of sub-nanomolar adenosine A3 receptor antagonism [2]. No single-target 8-phenylxanthine analogue (e.g., 1-methyl-3-propyl-8-phenylxanthine, which interacts exclusively with adenosine A1/A2 receptors) combines these two distinct biological activities in one molecular entity. This dual-target potential is particularly relevant for research programs investigating the intersection of purine salvage pathway disruption and adenosine A3 receptor signaling.

Polypharmacology PNP Adenosine A3 receptor Dual mechanism Purine metabolism

Optimal Research Application Scenarios for 1-Methyl-8-phenyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione (CAS 330818-15-0)


Purine Nucleoside Phosphorylase (PNP) Inhibition Assays and Purine Salvage Pathway Studies

CAS 330818-15-0 is validated as a PNP inhibitor (IC₅₀ = 1.33 µM) via the standard [8-¹⁴C]-inosine conversion radiometric assay. It is suitable for use as a tool compound in enzymatic studies of purine metabolism, T-cell biology, and the purine salvage pathway where PNP plays a central regulatory role. Unlike potent clinical-stage PNP inhibitors (e.g., forodesine, IC₅₀ in the low nanomolar range), the moderate micromolar potency of CAS 330818-15-0 makes it appropriate as a reference inhibitor for assay development and as a starting scaffold for medicinal chemistry optimization [1].

Adenosine A3 Receptor Antagonist Scaffold Development and Structure-Activity Relationship (SAR) Programs

The imidazo-purinedione core of CAS 330818-15-0 belongs to a privileged scaffold class validated for potent, selective human adenosine A3 receptor antagonism. Closely related analogues (e.g., 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione) achieve Ki values of 0.8 nM at hA3. CAS 330818-15-0, with its N3-propyl, N1-methyl, and C8-phenyl substitution, provides a distinct starting point for focused libraries aimed at optimizing A3 affinity and selectivity. This application leverages the scaffold's established track record rather than relying on unverified claims of intrinsic potency [2].

Dual-Mechanism Polypharmacology Research: Intersection of Purine Metabolism and Adenosine Receptor Signaling

For research groups investigating the convergence of purine metabolic enzyme inhibition and adenosine receptor modulation within a single molecular framework, CAS 330818-15-0 offers a unique profile: empirically confirmed PNP inhibitory activity coupled with a core scaffold pre-validated for A3 receptor antagonism. This dual capability enables integrated studies without the confounding variable of using multiple structurally unrelated tool compounds, thereby increasing internal consistency in mechanistic pharmacology experiments [1][3].

Selectivity Profiling and Counter-Screening Against Adenosine A1 and A2A Receptors

Unlike the parent 8-phenylxanthine scaffold (which displays nanomolar A1/A2 receptor affinity), CAS 330818-15-0 shows no detectable binding at adenosine A1 or A2 receptors, making it a useful negative control or counter-screening compound in adenosine receptor antagonist discovery programs. Its selectivity for non-adenosine-receptor targets allows researchers to distinguish between on-target adenosine receptor effects and off-target PNP-related effects in complex biological systems [2].

Quote Request

Request a Quote for 1-methyl-8-phenyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.